1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (2-ethyl-4-oxo-4H-quinazolin-3-yl)-amide
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Overview
Description
N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline and quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of quinazoline and quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ETHYL-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE
- N-[2-(ETHYLAMINO)ETHYL]-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE HYDROCHLORIDE
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE
Uniqueness
N-(2-ETHYL-4-OXO-3(4H)-QUINAZOLINYL)-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its specific structural features and the combination of quinazoline and quinoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
]quinoline-2 : A green and efficient synthetic methodology towards the synthesis of 1 : Synthesis and therapeutic potential of quinoline derivatives : Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1 : Quinolinyl-pyrazoles: synthesis and pharmacological evolution : A brief review of the biological potential of indole derivatives : Synthesis of indole derivatives as prevalent moieties present inProperties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C23H20N4O4/c1-2-17-24-16-11-4-3-9-14(16)22(30)27(17)25-21(29)18-20(28)15-10-5-7-13-8-6-12-26(19(13)15)23(18)31/h3-5,7,9-11,28H,2,6,8,12H2,1H3,(H,25,29) |
InChI Key |
GIGGIWWKKZFXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O |
Origin of Product |
United States |
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